(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core with a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 3-methoxybenzaldehyde with cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-methoxyphenyl)methylidene]cyclohexan-1-one
- (2E)-2-[(2-methoxyphenyl)methylidene]cyclohexan-1-one
- (2E)-2-[(3-hydroxyphenyl)methylidene]cyclohexan-1-one
Uniqueness
(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can result in distinct properties compared to its analogs.
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H16O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,9-10H,2-3,6,8H2,1H3/b12-9+ |
InChI Key |
OOSNWUQTBWDRSA-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\CCCCC2=O |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.